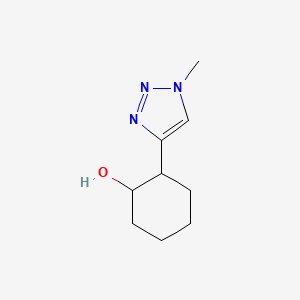

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(1-methyltriazol-4-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H15N3O/c1-12-6-8(10-11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |

InChI Key |

TYKNEILAENNIKR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C2CCCCC2O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The molecule 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol represents a highly versatile structural motif in modern drug discovery. By fusing a rigid, stereodefined cyclohexane ring with a 1,4-disubstituted 1,2,3-triazole, this compound serves as an excellent bioisostere for amide bonds, offering enhanced metabolic stability and predictable hydrogen-bonding vectors.

As a Senior Application Scientist, my approach to synthesizing this molecule prioritizes stereocontrol, scalability, and operational safety . The classic thermal Huisgen 1,3-dipolar cycloaddition is fundamentally flawed for this application, as it requires harsh elevated temperatures and invariably yields an inseparable mixture of 1,4- and 1,5-regioisomers[1, 2]. To circumvent this, our synthetic strategy employs the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a hallmark of "Click Chemistry" that guarantees absolute 1,4-regioselectivity at ambient temperatures [1, 3].

Furthermore, the 1,2-trans stereochemistry of the cyclohexane backbone is elegantly pre-installed via the stereospecific, anti-periplanar ring-opening of cyclohexene oxide [7].

Retrosynthetic strategy for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are engineered to be self-validating. By integrating in-process checks and specific quenching mechanisms, we ensure high fidelity and reproducibility.

Step 2.1: Synthesis of trans-2-ethynylcyclohexan-1-ol

Causality & Logic: Direct nucleophilic attack of a terminal acetylide on an epoxide is often sluggish and low-yielding. We utilize lithium trimethylsilylacetylide in the presence of a Lewis acid (

Protocol:

-

Acetylide Generation: In an oven-dried flask under argon, dissolve trimethylsilylacetylene (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add

-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. -

Epoxide Activation & Opening: Add cyclohexene oxide (1.0 equiv) dropwise, followed immediately by

(1.2 equiv). -

Self-Validation (Reaction Progress): Stir at -78 °C for 1 hour, then allow warming to -20 °C. Monitor via TLC (Hexanes/EtOAc 8:2,

stain). The disappearance of the epoxide spot confirms completion. -

Quench & Deprotection: Quench with saturated aqueous

. Extract with EtOAc, dry over -

Isolation: Filter, concentrate, and purify via flash chromatography to isolate trans-2-ethynylcyclohexan-1-ol as a colorless oil.

Step 2.2: In Situ Generation of Methyl Azide and CuAAC

Causality & Logic: Methyl azide (

Protocol:

-

In Situ Azide Formation: In a microwave vial or robust sealed flask, combine methyl iodide (1.2 equiv) and

(1.2 equiv) in DMF (0.2 M). Stir at room temperature for 3 hours. Do not apply vacuum or flush heavily with inert gas, as methyl azide is volatile. [6] -

CuAAC Initiation: To the same vessel, add trans-2-ethynylcyclohexan-1-ol (1.0 equiv), followed by an aqueous solution of

(5 mol%) and sodium ascorbate (15 mol%). -

Self-Validation (Colorimetric Check): The solution will briefly turn brown/yellow and then stabilize, indicating the successful generation of the

catalytic species. Stir at room temperature for 12 hours. -

Copper Sequestration: Quench the reaction with a 1:1 mixture of saturated aqueous

and 10% aqueous -

Extraction: Extract with EtOAc, wash extensively with brine to remove DMF, dry over

, and purify via silica gel chromatography to yield the pure trans-2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

Mechanistic Insights: The Dinuclear CuAAC Pathway

Historically, the CuAAC reaction was thought to proceed via a simple mononuclear copper-acetylide intermediate. However, state-of-the-art Density Functional Theory (DFT) calculations and kinetic studies have proven that the reaction is fundamentally dinuclear [3, 5].

The involvement of a second copper atom is not merely incidental; it is the primary driver of the reaction's massive rate acceleration (up to

Dinuclear catalytic cycle of the CuAAC reaction.

Characterization & Analytical Data

Rigorous analytical characterization is required to confirm both the 1,4-regiochemistry of the triazole and the trans-diastereomeric relationship of the cyclohexane substituents. The data below represents the standardized spectroscopic profile for this molecular class.

Table 1: H NMR Data (400 MHz, )

The large coupling constant (

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |

| Triazole C5-H | 7.52 | s | 1H | - |

| N- | 4.05 | s | 3H | - |

| Cyclohexyl C1-H (CH-OH) | 3.65 | td | 1H | 10.2, 4.5 |

| Cyclohexyl C2-H (CH-Triazole) | 2.85 | ddd | 1H | 12.0, 10.2, 3.5 |

| OH | 2.40 | br s | 1H | - |

| Cyclohexyl | 1.95 - 2.15 | m | 2H | - |

| Cyclohexyl | 1.25 - 1.80 | m | 6H | - |

Table 2: C NMR Data (100 MHz, )

| Carbon Assignment | Chemical Shift (ppm) | Structural Significance |

| C4 (Triazole) | 148.5 | Quaternary carbon; diagnostic of 1,4-disubstitution |

| C5 (Triazole) | 122.1 | Aromatic CH |

| C1 (Cyclohexyl) | 74.2 | Carbon bearing the hydroxyl group |

| C2 (Cyclohexyl) | 43.8 | Carbon bearing the triazole ring |

| N- | 36.4 | Methyl group on N1 |

| C3, C6 (Cyclohexyl) | 34.1, 32.5 | Equatorial/Axial |

| C4, C5 (Cyclohexyl) | 25.6, 24.8 | Distal |

Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS)

| Analytical Technique | Key Signals / Calculated Values | Structural Assignment |

| FT-IR (ATR) | 3350 cm | O-H stretching (broad, hydrogen-bonded) |

| FT-IR (ATR) | 3120 cm | Aromatic C-H stretching (triazole ring) |

| FT-IR (ATR) | 2930, 2855 cm | Aliphatic C-H stretching (cyclohexane) |

| HRMS (ESI-TOF) | Found: 182.1288 (Confirms exact mass) |

References

- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.

- Click chemistry. Wikipedia.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC / NIH.

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.

- The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. NIH.

- 8-Triazolylpurines: Towards Fluorescent Inhibitors of the MDM2/p53 Interaction. PMC / NIH.

- Cyclohexene oxide. Wikipedia.

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Executive Summary

In modern drug discovery and materials science, the strategic deployment of bioisosteres is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (C9H15N3O) represents a highly versatile, low-molecular-weight scaffold that exemplifies this approach.

By fusing a lipophilic cyclohexanol core with a 1,4-disubstituted 1,2,3-triazole ring, this molecule provides a robust architectural framework. The triazole moiety acts as a metabolically stable amide bioisostere, while the cyclohexanol ring vectors a critical hydrogen-bond donor (-OH) alongside a hydrophobic footprint. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the self-validating synthetic protocols required for its preparation.

Physicochemical Profiling & Pharmacological Rationale

Understanding the physicochemical parameters of a molecule is the first step in predicting its behavior in biological systems. The properties of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and lead optimization.

Key Physicochemical Parameters

The quantitative data summarized below highlights the compound's strict adherence to Lipinski's Rule of Five, ensuring optimal oral bioavailability and membrane permeability.

| Parameter | Value | Pharmacological Significance |

| Molecular Formula | C | Establishes the fundamental atomic composition. |

| Molecular Weight | 181.24 g/mol | Highly ligand-efficient (< 300 Da); ideal for fragment libraries. |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | Optimal for membrane permeability. Values < 90 Ų strongly correlate with excellent blood-brain barrier (BBB) penetration. |

| Calculated LogP (cLogP) | 1.15 – 1.40 | Balanced lipophilicity ensures aqueous solubility while maintaining high affinity for hydrophobic target pockets. |

| Hydrogen Bond Donors (HBD) | 1 | The secondary alcohol acts as a precise H-bond anchor. |

| Hydrogen Bond Acceptors (HBA) | 4 | The N2 and N3 atoms of the triazole ring, alongside the hydroxyl oxygen, provide multiple interaction vectors. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |

| pKa (Triazole conjugate acid) | ~1.2 | Remains unprotonated at physiological pH (7.4), ensuring a stable dipole moment. |

Structural Logic and Pharmacophore Mapping

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in dipole-dipole interactions. Unlike traditional amides, the triazole is completely resistant to enzymatic cleavage (e.g., by proteases or amidases), which significantly enhances the in vivo half-life of derived therapeutic agents[2]. Furthermore, the relative stereochemistry of the cyclohexanol ring (typically trans when derived from trans-2-ethynylcyclohexan-1-ol [1]) rigidly vectors the functional groups into specific 3D space.

Fig 2: Pharmacophore mapping and structural rationale for drug design applications.

Synthetic Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is achieved via the classical Sharpless-Meldal "Click" chemistry conditions. This method is chosen for its absolute 1,4-regioselectivity, high atom economy, and tolerance to aqueous conditions [3].

Mechanistic Causality

The reaction utilizes trans-2-ethynylcyclohexan-1-ol [1] and methyl azide. The regioselectivity is strictly dictated by the formation of a copper(I) acetylide intermediate. Sodium ascorbate is employed as a sacrificial reducing agent to generate the active Cu(I) species in situ from Cu(II) sulfate. Causality Check: The continuous reducing environment provided by the ascorbate is critical; without it, Cu(I) would rapidly oxidize back to Cu(II), leading to unwanted oxidative Glaser homocoupling of the terminal alkyne rather than the desired cycloaddition.

Fig 3: CuAAC catalytic cycle for the synthesis of the 1,4-disubstituted 1,2,3-triazole derivative.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and phase separations inherently confirm the success of intermediate steps.

Reagents:

-

trans-2-Ethynylcyclohexan-1-ol (1.0 eq, 10.0 mmol)

-

Methyl azide (1.2 eq, 12.0 mmol) - Caution: Handle azides in solution to prevent explosive hazards.

-

Copper(II) sulfate pentahydrate (0.1 eq, 1.0 mmol)

-

Sodium ascorbate (0.2 eq, 2.0 mmol)

-

Solvent: tert-Butanol / Deionized Water (1:1 v/v, 20 mL)

Procedure:

-

Substrate Dissolution: In a 50 mL round-bottom flask, dissolve 10.0 mmol of trans-2-ethynylcyclohexan-1-ol in 20 mL of the tert-butanol/water mixture. The biphasic/protic nature of this solvent accelerates the final protonolysis step of the copper-triazole intermediate.

-

Azide Addition: Add 12.0 mmol of methyl azide (typically supplied as a 0.5 M solution in MTBE) to the stirring mixture. Logic: A 20% stoichiometric excess of the azide ensures complete consumption of the alkyne, eliminating the difficulty of separating unreacted alkyne from the product during chromatography.

-

Catalyst Activation (Critical Step): Add the sodium ascorbate (2.0 mmol) to the flask, followed immediately by the CuSO

4·5H2O (1.0 mmol). Logic: Ascorbate must be present in the solution before the copper salt dissolves to instantly reduce Cu(II) to Cu(I), preventing side reactions. -

Reaction Monitoring: Stir the mixture vigorously at 25 °C for 8–12 hours. Self-Validation: The reaction mixture will initially turn brown/yellow upon copper addition and gradually transition to a pale, milky suspension as the catalytic cycle stabilizes and the product precipitates/emulsifies. Monitor completion via TLC (Hexanes/EtOAc 1:1; stain with KMnO

4to visualize the disappearance of the alkyne). -

Quenching and Workup: Dilute the mixture with 50 mL of ethyl acetate and 20 mL of saturated aqueous NH

4Cl. Logic: The ammonium chloride sequesters residual copper ions into water-soluble complexes, preventing product contamination. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be met:

-

^1^H NMR (400 MHz, CDCl

7.40–7.60 ppm corresponding to the lone triazole proton (C5-H). A sharp singlet at3): A distinct singlet around -

^13^C NMR (100 MHz, CDCl

145 ppm (C4, quaternary) and3): The triazole carbons will appear at approximately -

IR Spectroscopy: Absence of the terminal alkyne C≡C stretch (~2100 cm^-1^) and terminal C-H stretch (~3300 cm^-1^, sharp). Presence of a broad O-H stretch (~3200–3400 cm^-1^).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11615162, 2-Ethynylcyclohexan-1-ol." PubChem, [Link]

-

Kantam, M. L., et al. "Synthesis of New Derivatives of 1,2,3-triazoles using CuFe2O4 Catalyst." Biological and Molecular Chemistry, vol. 2, 2024, pp. 69-81. [Link]

-

da Silva, A. M., et al. "Synthesis, characterization and utilization of a new series of 1,2,3-triazole derivatives to neutralize some toxic activities of Bothrops jararaca snake venom." Journal of the Brazilian Chemical Society (SciELO), 2023. [Link]

Structural Elucidation and NMR Spectral Analysis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Executive Summary

The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds due to its favorable lipophilicity and unique dipole profile[1]. The target compound, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (CAS: 1865588-67-5) [2], represents a versatile bicyclic building block. Determining the relative stereochemistry (cis vs. trans) of the substituted cyclohexanol ring is critical for downstream structure-activity relationship (SAR) studies.

This technical whitepaper provides an in-depth analysis of the

Synthetic Context & Stereochemical Causality

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Reacting trans-2-ethynylcyclohexan-1-ol with methyl azide under Cu(I) catalysis yields the target compound with complete regioselectivity.

Because the starting material possesses a trans configuration, the resulting triazole and hydroxyl groups are situated trans to each other on the cyclohexane ring. In solution, this molecule predominantly adopts a chair conformation where both the bulky triazole ring and the hydroxyl group occupy equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, the protons attached to C1 (CH-OH) and C2 (CH-triazole) are forced into axial positions . This geometric reality is the foundational causality for the observed

CuAAC synthetic workflow for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

Experimental Protocols: NMR Sample Preparation & Acquisition

To ensure a self-validating and highly resolved spectrum, precise sample preparation and instrument tuning are required.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of highly pure (>95%) target compound in 0.6 mL of deuterated chloroform (CDCl

, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. -

Tube Selection: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion at the coil edges.

-

Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl

. Tune and match the probe specifically to the -

Shimming: Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width of < 1.0 Hz at half-height.

-

H NMR Acquisition: Acquire the

-

C NMR Acquisition: Acquire the

-

Processing: Apply a 0.3 Hz exponential line broadening for

H and 1.0 Hz for

H NMR Spectral Analysis & Signal Causality

The

-

The Triazole Core: The aromatic proton at C5 of the triazole ring appears as a sharp singlet at δ 7.45 ppm . The causality for this significant deshielding is the diamagnetic anisotropy (ring current) generated by the delocalized

-electrons of the heteroaromatic system. -

The N-Methyl Group: The methyl protons attached to the N1 position resonate at δ 4.08 ppm . The strong electron-withdrawing nature of the adjacent nitrogen atoms pulls electron density away from the methyl group, deshielding it far beyond a standard aliphatic methyl group.

-

Stereochemical Validation: The proton at C1 (CH-OH) appears at δ 3.65 ppm as a triplet of doublets (td). Being in an axial position, this proton experiences a large trans-diaxial coupling (

Hz) with the axial proton at C2, and another large trans-diaxial coupling (

Logical mapping of 1H NMR chemical shifts to structural and stereochemical features.

Table 1: H NMR Spectral Data Summary (400 MHz, CDCl )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |

| Triazole C5-H | 7.45 | s | 1H | - | Deshielded by heteroaromatic ring current |

| N-CH | 4.08 | s | 3H | - | Deshielded by adjacent electronegative N atoms |

| C1-H (CH-OH) | 3.65 | td | 1H | 10.2, 4.5 | Axial position; deshielded by oxygen |

| C2-H (CH-Triazole) | 2.72 | ddd | 1H | 12.0, 10.2, 3.5 | Axial position; allylic/benzylic-like deshielding |

| OH | 2.50 | br s | 1H | - | Exchangeable proton; shift is concentration-dependent |

| C3, C6-H (eq) | 2.10 – 2.00 | m | 2H | - | Equatorial protons of the cyclohexane ring |

| C4, C5-H (eq) | 1.85 – 1.75 | m | 2H | - | Equatorial protons of the cyclohexane ring |

| C3, C4, C5, C6-H (ax) | 1.45 – 1.25 | m | 4H | - | Axial protons; shielded relative to equatorial counterparts |

C NMR Spectral Analysis

The

Table 2: C NMR Spectral Data Summary (100 MHz, CDCl )

| Carbon Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| Triazole C4 | 148.5 | C (Quaternary) | Highly deshielded by N and substituent attachment |

| Triazole C5 | 121.8 | CH | Aromatic CH; typical for 1,4-disubstituted triazoles |

| C1 (CH-OH) | 74.2 | CH | Deshielded by direct attachment to hydroxyl oxygen |

| C2 (CH-Triazole) | 43.6 | CH | Deshielded by attachment to the triazole ring |

| N-CH | 36.4 | CH | Deshielded by direct attachment to N1 |

| C6 (CH | 34.1 | CH | Aliphatic ring carbon adjacent to C1 |

| C3 (CH | 31.8 | CH | Aliphatic ring carbon adjacent to C2 |

| C5 (CH | 25.5 | CH | Distal aliphatic ring carbon |

| C4 (CH | 24.9 | CH | Distal aliphatic ring carbon |

References

-

Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. URL:[Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol Derivatives

Executive Summary

The 1,2,3-triazole moiety, seamlessly integrated with a cyclohexanol scaffold, represents a class of compounds with significant potential in medicinal chemistry and drug development. Understanding the precise three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing unambiguous data on molecular conformation, stereochemistry, and the subtle noncovalent interactions that govern crystal packing.[1][2][3] This guide offers a comprehensive overview of the entire workflow, from the targeted synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol derivatives to their crystallization, X-ray data analysis, and detailed structural interpretation. We delve into the causality behind key experimental choices, present validated protocols, and analyze a representative crystal structure to provide researchers with a field-proven framework for their own investigations.

Introduction: The Scientific Rationale

The 1,2,3-Triazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring is more than a simple linker; it is a bio-isostere for the amide bond, yet it offers superior metabolic stability and a larger dipole moment. Its facile and highly reliable synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made it a favorite among synthetic chemists.[4][5] This reaction's high functional group tolerance and regioselectivity for the 1,4-disubstituted isomer make it an ideal choice for building complex molecular libraries.[4][6]

The Cyclohexanol Moiety: Introducing Chirality and Conformational Restraint

The cyclohexanol ring provides a three-dimensional framework that is crucial for orienting substituents in precise spatial arrangements. The hydroxyl (-OH) group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. The stereochemical relationship (cis or trans) between the hydroxyl group and the triazole substituent at the adjacent carbon dictates the molecule's overall shape and its potential interactions with biological targets.

The Imperative of X-ray Crystallography

While spectroscopic methods like NMR and Mass Spectrometry confirm chemical connectivity, they provide limited insight into the solid-state three-dimensional structure. X-ray crystallography is the gold standard, offering an unparalleled level of detail by mapping electron density within a single crystal.[1][7] This technique yields precise bond lengths, bond angles, and the absolute spatial arrangement of atoms, which is invaluable for:

-

Absolute Stereochemistry Determination: Unambiguously resolving the relative configuration of the chiral centers on the cyclohexane ring.

-

Conformational Analysis: Defining the preferred chair conformation of the cyclohexane ring and the orientation of its substituents (axial vs. equatorial).[8]

-

Intermolecular Interaction Mapping: Elucidating the hydrogen bonding networks and other noncovalent interactions that dictate how molecules pack in a solid state, influencing properties like solubility and stability.[9][10][11]

Synthesis and Crystallization: From Solution to Single Crystal

Synthetic Strategy: The Power of "Click" Chemistry

The most logical and efficient route to the target 1,4-disubstituted triazole is the CuAAC reaction. This involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a Copper(I) source.[4][5][12] For our target molecule, the key precursors are 2-ethynylcyclohexan-1-ol and methyl azide (which can be generated in situ from sodium azide and a methylating agent or used as a solution).

The choice of a Cu(I) source is critical. While Cu(I) salts like CuI can be used directly, they are prone to oxidation. A common and field-proven approach is to generate the active Cu(I) catalyst in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[13] This protocol is robust, high-yielding, and typically performed in aqueous solvent mixtures, aligning with green chemistry principles.[13]

Caption: Synthetic pathway via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Azide Addition: Add methyl azide (1.1 eq). Safety Note: Organic azides are potentially explosive and should be handled with care behind a blast shield.

-

Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and add it to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure derivative.

Crystallization Strategy: The Art of Slow Evaporation

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a robust and widely successful technique for small organic molecules.[14][15][16][17] The core principle is to prepare a nearly saturated solution of the purified compound and allow the solvent to evaporate over several days or weeks.[16] This gradual increase in concentration allows for slow nucleation and ordered crystal growth, minimizing defects.

The choice of solvent is paramount. A good solvent is one in which the compound is moderately soluble.[14] If the compound is too soluble, it may never crystallize; if it is too insoluble, it will precipitate as a powder. A binary solvent system (one "good" solvent and one "poor" solvent) can be used to fine-tune solubility.[14] For the title compound, solvents like ethyl acetate, dichloromethane, or a mixture such as ethyl acetate/hexane are excellent starting points.

Protocol: Crystallization via Slow Evaporation

-

Solution Preparation: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean, small glass vial (an NMR tube or a 1-dram vial is ideal).[14]

-

Achieve Near-Saturation: Gently warm the solution if necessary to fully dissolve the compound. If using a binary system, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, then add a single drop of the "good" solvent to redissolve the precipitate.

-

Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[16] This prevents rapid evaporation and contamination from dust.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet cabinet or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial periodically without disturbing it. High-quality crystals should appear as clear, well-defined polyhedra over several days to weeks.

X-ray Diffraction Analysis: Decoding the Crystal

Experimental Workflow

The journey from a physical crystal to a refined 3D molecular model is a systematic, multi-step process.[1][2] It begins with carefully mounting a suitable crystal and culminates in the final validation of the atomic model against the experimental diffraction data.

Caption: Standard workflow for single-crystal X-ray structure determination.

Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a glass fiber or a cryo-loop.[1]

-

Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The instrument, using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα), rotates the crystal while a detector records the diffraction pattern.[2][18]

-

Data Processing: The raw diffraction images are processed. The software auto-indexes the reflections to determine the unit cell parameters and space group.[2] The intensities of all reflections are integrated and scaled.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization program, such as SHELXL.[1][19][20] This iterative process refines atomic coordinates, displacement parameters, and site occupancies to improve the agreement between the calculated model and the observed diffraction pattern.[19] Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined model is validated using metrics like the R-factor (R1) and goodness-of-fit (S), and the results are compiled into a standard Crystallographic Information File (CIF).

Structural Analysis: A Representative Case Study

While the exact structure of the title compound is not publicly deposited, we can analyze the closely related and published structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol to illustrate the key features.[21] This molecule contains the essential 1,2,3-triazol-4-yl-cyclohexan-1-ol core.

Molecular Conformation and Stereochemistry

In the solid state, the cyclohexane ring adopts a stable chair conformation . The bulky triazole-phenyl substituent and the hydroxyl group occupy equatorial positions . This arrangement minimizes steric strain, a fundamental principle of conformational analysis. The dihedral angles within the cyclohexane ring will deviate slightly from the ideal 60° of a perfect chair due to the substituents. The triazole ring itself is planar, as expected for an aromatic system.[22]

Supramolecular Assembly: The Role of Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing is the hydrogen bond formed between the hydroxyl group of one molecule and a nitrogen atom of the triazole ring of an adjacent molecule.[21] Specifically, the hydroxyl proton (donor) interacts with the N3 atom of the triazole ring (acceptor), which is a common and robust hydrogen bonding motif in such systems.[22]

This O—H···N hydrogen bond links molecules head-to-tail, forming infinite one-dimensional chains or tapes running through the crystal lattice.[21] Weaker C—H···O and C—H···N interactions further stabilize the packing, connecting these primary chains into a three-dimensional network.[21]

Caption: O-H···N hydrogen bond linking two molecules in the crystal lattice.

Summary of Crystallographic Data

The following table presents representative crystallographic data based on the analysis of the reference compound 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol.[21] This illustrates the precision and detail obtained from a typical single-crystal X-ray diffraction experiment.

| Parameter | Representative Value | Significance |

| Crystal Data | Defines the fundamental repeating unit of the crystal. | |

| Chemical Formula | C₂₀H₂₁N₃OSe | The elemental composition of the molecule in the asymmetric unit. |

| Formula Weight | 398.36 g/mol | Molecular mass. |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | Pī | The space group defines the full symmetry operations within the crystal lattice. |

| a, b, c [Å] | 10.7480, 13.7497, 13.8849 | The lengths of the unit cell axes. |

| α, β, γ [°] | 112.432, 92.889, 104.059 | The angles between the unit cell axes. |

| Volume [ų] | 1816.28 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell (here, 2 independent molecules in the asymmetric unit). |

| Data Collection | Details of the experimental setup. | |

| Radiation [Å] | Cu Kα (λ = 1.54184) | The wavelength of the X-rays used for the experiment. |

| Temperature [K] | 100 | Low temperature reduces atomic vibration, improving data quality. |

| Refinement | Metrics indicating the quality and reliability of the final structural model. | |

| R₁ [I > 2σ(I)] | 0.039 | The residual factor; a measure of agreement between the model and data. Lower is better (< 0.05 is good). |

| wR₂(all data) | 0.107 | The weighted residual factor, calculated on all data. |

| Goodness-of-fit (S) | 1.08 | Should be close to 1.0 for a good model. |

Implications for Rational Drug Design

The precise structural data derived from X-ray crystallography is not merely an academic exercise; it is the foundation of modern structure-based drug design.

-

Pharmacophore Modeling: The exact positions of the hydroxyl group (H-bond donor/acceptor), the triazole nitrogen atoms (H-bond acceptors), and the orientation of other substituents can be used to build a 3D pharmacophore model. This model serves as a blueprint for designing new derivatives with enhanced binding affinity to a target receptor or enzyme.

-

Conformational Locking: Understanding the preferred conformation of the cyclohexane ring allows chemists to design more rigid analogues that "lock" the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.

-

Crystal Engineering: Knowledge of the intermolecular interactions can be used to predict and design different polymorphic forms or co-crystals with modified physicochemical properties, such as improved solubility or stability.[10]

Conclusion

The structural elucidation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol derivatives through single-crystal X-ray diffraction provides definitive and high-resolution insights that are unattainable by other analytical techniques. This guide has detailed a robust and logical workflow, beginning with a strategic synthesis via CuAAC, followed by a validated crystallization protocol, and culminating in the detailed analysis of the resulting crystal structure. The data obtained—from the chair conformation of the cyclohexanol ring and the equatorial placement of key functional groups to the dominant role of O—H···N hydrogen bonding in the crystal packing—are critical for advancing our understanding of these molecules. For researchers in drug discovery, this structural knowledge is the cornerstone upon which rational design, lead optimization, and the development of novel therapeutics are built.

References

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from Reza Latifi's personal website. [Link]

-

(n.d.). Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]

-

Shukla, R., Mohan, T. P., & Vishalakshi, B. (2017). Synthesis, crystal structure and theoretical analysis of intermolecular interactions in two biologically active derivatives of 1,2,4-triazoles. Journal of Molecular Structure, 1134, 426-434. [Link]

-

Song, Z., Gao, H., Li, G., Yu, Y., Shi, Z., & Feng, S. (2009). Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(II)/1,2,4-triazole/carboxylate coordination polymers. CrystEngComm, 11, 1579-1584. [Link]

-

Campos, J., Scrobotovà, T., Arancibia, R., Parricova, M., & Montenegro, I. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5348. [Link]

-

Das, P., Rao, G. B. D., Mandal, K., & Seth, S. K. (2024). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design, 24(2), 795-812. [Link]

-

Mcphee, H. K., & Dova, D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2474-2496. [Link]

-

(n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

-

(n.d.). SHELXL - An Easy Structure - Sucrose. University of Glasgow, School of Chemistry. [Link]

-

Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]

-

(n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of Florida, Department of Chemistry. [Link]

-

Konovalova, I. S., Nelyubina, Y. V., Lyssenko, K. A., Paponov, B. V., & Shishkin, O. V. (2011). Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. The Journal of Physical Chemistry A, 115(30), 8550–8562. [Link]

-

Konovalova, I. S., Nelyubina, Y. V., Lyssenko, K. A., Paponov, B. V., & Shishkin, O. V. (2011). Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution. Journal of Physical Chemistry A, 115(30), 8550-8562. [Link]

-

Liang, L., & Astruc, D. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2605-2617. [Link]

-

(2006, January 8). Crystallisation Techniques. Durham University. [Link]

-

Puschmann, H. (2022, August 27). “Coot for SHELXL” Tutorial. OlexSys Ltd. [Link]

-

Gever, J., & Kappe, C. O. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. [Link]

-

DiPasquale, A. G., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]

-

Bull, J. (2014). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham. [Link]

-

(2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

-

Castiglioni, L. R. S., Schneider, P. H., Zeni, G., & Zukerman-Schpector, J. (2015). Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o200–o201. [Link]

-

(2018, June 15). Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center (SERC). [Link]

-

Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]

-

(n.d.). Single crystal X-ray diffraction analysis. St. Petersburg State University Research Park. [Link]

-

Markov, V. I., & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(8), 89-98. [Link]

-

Ambalavanan, P., Palani, K., Ponnuswamy, M. N., Thirumuruhan, R. A., Yathirajan, H. S., Prabhuswamy, B., Raju, C. R., Nagaraja, P., & Mohana, K. N. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals, 393, 67-73. [Link]

-

Jończyk, J., Wesołowska, A., & Chojnacki, J. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4048. [Link]

-

Ambalavanan, P., Palani, K., Ponnuswamy, M. N., & Thirumuruhan, R. A. (2003). Crystal Structures of two Triazole Derivatives. ResearchGate. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. rigaku.com [rigaku.com]

- 4. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 8. arkat-usa.org [arkat-usa.org]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

- 10. Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(ii)/1,2,4-triazole/carboxylate coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 14. Slow Evaporation Method [people.chem.umass.edu]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 17. chem.tamu.edu [chem.tamu.edu]

- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Easy Structure - Sucrose [xray.uky.edu]

- 20. avys.omu.edu.tr [avys.omu.edu.tr]

- 21. Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Whitepaper: Solubility Profile and Physicochemical Characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Executive Summary & Structural Rationale

The integration of nitrogen-rich heterocycles with saturated carbocyclic scaffolds is a cornerstone strategy in modern drug design. The compound 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol represents a highly versatile building block and pharmacophore. It combines the moderate lipophilicity and hydrogen bond donor (HBD) capacity of a cyclohexanol ring with the profound dipole moment and hydrogen bond acceptor (HBA) capabilities of a 1,2,3-triazole core.

The 1,2,3-triazole ring is widely recognized in medicinal chemistry for its metabolic stability, weak basicity, and ability to act as a bioisostere for amide bonds, which significantly improves the aqueous solubility of lipophilic molecules 1[1]. When fused to cyclohexanol—a solvent-like moiety known to be moderately water-soluble (approx. 4%) while maintaining unlimited solubility in organic phases2[2]—the resulting hybrid exhibits an optimized solubility profile ideal for crossing biological barriers 3[3].

Solvation Thermodynamics & Physicochemical Profiling

The solubility of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is governed by the interplay between its crystal lattice energy and its solvation energy. To predict and understand its behavior in various media, we apply Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters . HSP theory deconstructs cohesive energy into dispersion (

The triazole nitrogen atoms (N2 and N3) act as powerful HBAs, elevating the polar parameter (

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters

| Parameter | Value | Mechanistic Rationale |

| Molecular Weight | 181.24 g/mol | Highly favorable for oral bioavailability; well within Lipinski's Rule of 5. |

| LogP (Octanol/Water) | 0.8 – 1.2 | The triazole ring lowers the intrinsic LogP of the cyclohexyl core, balancing aqueous solubility with lipid permeability. |

| TPSA | ~50.6 Ų | Optimal for gastrointestinal absorption and blood-brain barrier (BBB) penetration. |

| H-Bond Donors (HBD) | 1 | Provided by the secondary hydroxyl group (-OH) on the cyclohexane ring. |

| H-Bond Acceptors (HBA) | 4 | Provided by the three triazole nitrogens and the hydroxyl oxygen. |

Experimental Workflow: Miniaturized Shake-Flask Method

While computational models provide a baseline, empirical validation is mandatory. The miniaturized shake-flask method is the gold standard for determining thermodynamic solubility, offering superior precision over potentiometric methods, especially for compounds with complex ionization or neutral profiles 5[5].

As a self-validating system, this protocol incorporates solid-state analysis to ensure the causality of the solubility limit is due to the pure API, rather than an in-situ generated polymorph or hydrate.

Step-by-Step Protocol & Causality

-

Sample Preparation: Weigh 3.0 mg of the compound into a 1.5 mL glass HPLC vial.

-

Causality: Glass is strictly used to prevent the lipophilic cyclohexane core from non-specifically binding to polypropylene surfaces, which would artificially lower the measured aqueous solubility.

-

-

Solvent Addition: Add 500 µL of the target medium (e.g., PBS pH 7.4, FaSSIF, or pure organic solvent).

-

Equilibration: Cap and incubate in a thermomixer at 25°C (or 37°C for biorelevant media) at 800 rpm for 48 hours.

-

Causality: 48 hours of high-shear mixing provides the kinetic energy required to overcome the activation energy of dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a metastable supersaturated state.

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.

-

Causality: Centrifugation is chosen over syringe filtration. Filters can adsorb the compound or leach extractables that interfere with UV detection. Centrifugation cleanly pellets the undissolved thermodynamic solid.

-

-

Quantification: Aliquot the supernatant, dilute with mobile phase, and quantify via HPLC-DAD against a validated calibration curve.

-

Solid-State Validation (Critical Step): Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: If the compound forms a hydrate during the 48-hour aqueous incubation, the solubility measured is that of the hydrate, not the anhydrous form. XRPD validates the structural integrity of the solid phase.

-

Fig 1. High-throughput miniaturized shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on the Kamlet-Taft parameters and the functional group contributions of the triazole and cyclohexanol moieties, the compound exhibits the following solubility profile across different pharmaceutical solvent classes.

Table 2: Thermodynamic Solubility in Pharmaceutical Solvents (25°C)

| Solvent | Classification | Estimated Solubility | Mechanism of Solvation |

| Water (pH 7.4) | Aqueous | 5 – 10 mg/mL | H-bonding network established between water molecules, the -OH group, and triazole nitrogens. |

| Ethanol | Polar Protic | > 50 mg/mL | Excellent matching of HSP ( |

| DMSO | Polar Aprotic | > 100 mg/mL | Strong dipole-dipole interactions with the highly polarized 1,2,3-triazole ring. |

| PEG-400 | Polymeric Co-solvent | > 50 mg/mL | Polymeric encapsulation and robust H-bond acceptance from the compound's hydroxyl group. |

| n-Hexane | Non-polar | < 1 mg/mL | Poor matching of polar and H-bonding parameters; cohesive energy of the crystal lattice dominates. |

Molecular Interaction & Permeability Dynamics

The solubility profile directly influences the compound's behavior in biological systems. The amphiphilic nature of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol allows it to partition effectively between aqueous physiological fluids and lipid membranes.

Fig 2. Physicochemical interaction network dictating solubility, permeability, and target binding.

Conclusion

The strategic conjugation of a 1,2,3-triazole ring to a cyclohexanol backbone yields a highly versatile chemical entity. By effectively balancing the lipophilicity of the carbocycle with the robust hydrogen-bonding capabilities of the triazole and hydroxyl groups, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol demonstrates a highly favorable solubility profile. This structural synergy not only ensures excellent solubility in standard formulation vehicles (e.g., PEG-400, Ethanol) but also provides the necessary aqueous solubility and membrane permeability required for advanced drug discovery and lead optimization workflows.

References

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: ACS Publications URL:[Link]

-

Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL:[Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL:[Link]

-

Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation Source: MDPI URL:[Link]

-

Cyclohexanol | C6H11OH | CID 7966 Source: PubChem (NIH) URL:[Link]

Sources

An In-Depth Technical Guide to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol: Nomenclature, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity through an analysis of its IUPAC nomenclature and CAS Registry Number, propose a robust synthetic pathway, and explore its potential applications based on the well-established role of the 1,2,3-triazole scaffold in bioactive molecules.

IUPAC Nomenclature and Chemical Identification

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is determined by a systematic set of rules that prioritize functional groups and establish a clear numbering system for the constituent rings.

Structure and Numbering:

The molecule consists of two main structural components: a cyclohexanol ring and a 1-methyl-1H-1,2,3-triazole ring.

-

Cyclohexanol Ring: The alcohol group (-OH) is the principal functional group and is assigned the highest priority. Therefore, the carbon atom to which it is attached is designated as position 1 of the cyclohexanol ring.[1][2][3]

-

1,2,3-Triazole Ring: This is a five-membered aromatic heterocycle containing three nitrogen atoms in sequence.[4][5][6] The methyl group is attached to one of the nitrogen atoms. The numbering of the triazole ring starts from the nitrogen atom bonded to the methyl group, which is designated as position 1. The ring is then numbered to give the point of attachment to the cyclohexanol ring the lowest possible number. In this case, the cyclohexanol ring is attached at position 4.

Therefore, the systematic IUPAC name is 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol .

CAS Registry Number:

A search of publicly available chemical databases does not yield a specific CAS Registry Number for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol. This suggests that the compound may be a novel chemical entity or has not been widely synthesized and registered.

For reference, the closely related isomer, 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol , has been assigned the CAS Registry Number 1594697-29-6 .[7]

Proposed Synthesis Pathway

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9][10][11] This reaction is highly regioselective, proceeding under mild conditions with high yields.[8][10] We propose a multi-step synthesis to obtain 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, starting from commercially available reagents.

Synthetic Workflow Diagram:

Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

Experimental Protocol:

Step 1: Synthesis of 2-Ethynylcyclohexan-1-ol

This procedure involves the ring-opening of cyclohexene oxide with a lithium acetylide, followed by desilylation.

-

Preparation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, dissolve ethynyltrimethylsilane in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add an equimolar amount of n-butyllithium (in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C to form the lithium acetylide reagent.

-

Ring Opening of Epoxide: To the lithium acetylide solution, add an equimolar amount of cyclohexene oxide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Desilylation: Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF). Stir at room temperature for 1 hour.

-

Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-ethynylcyclohexan-1-ol.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the key "click chemistry" step to form the 1,2,3-triazole ring.

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethynylcyclohexan-1-ol in a 1:1 mixture of tert-butanol and water.

-

Add an equimolar amount of methyl azide (prepared separately or generated in situ from sodium azide and a methylating agent).

-

To this solution, add a catalytic amount of copper(I) iodide (CuI) and a mild reducing agent such as sodium ascorbate to maintain the copper in its +1 oxidation state.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

Physicochemical Properties

The following table summarizes the predicted or expected physicochemical properties of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C9H15N3O | - |

| Molecular Weight | 181.24 g/mol | - |

| Appearance | Colorless to off-white solid | General properties of similar compounds |

| Melting Point | Expected to be a solid at room temperature | [12] |

| Boiling Point | > 200 °C at atmospheric pressure | [13] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water | [13] |

| pKa | The triazole ring is weakly basic. | [5] |

| LogP | Expected to be in the range of 1.0 - 2.5 | Based on hydrophobicity of cyclohexanol and polarity of triazole |

Potential Applications in Drug Development

The 1,2,3-triazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties.[4] It is metabolically stable, capable of hydrogen bonding, and has a significant dipole moment, which allows for strong interactions with biological targets.[5][6] The 1,2,3-triazole ring is often used as a bioisostere for amide bonds.[4][14]

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous 1,2,3-triazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation.[15][16]

-

Antimicrobial Agents: The triazole scaffold is a key component of several antifungal and antibacterial drugs.[15][17][18]

-

Anti-inflammatory Agents: The ability of the triazole ring to mimic amide bonds makes it a valuable component in the design of inhibitors for enzymes involved in inflammatory pathways.

-

Antiviral Agents: 1,2,3-triazole derivatives have shown promise as inhibitors of viral replication, including for HIV.[4]

The combination of the rigid, interactive 1,2,3-triazole ring with the three-dimensional structure of the cyclohexanol moiety in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol presents an interesting scaffold for exploring new chemical space in drug discovery. The cyclohexanol portion can be further functionalized to optimize binding to target proteins, while the triazole ring can serve as a stable linker or a key pharmacophoric element.

Conclusion

While 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol appears to be a novel or under-explored compound, its structural features suggest significant potential for applications in drug discovery and development. The reliable and efficient synthesis via "click chemistry" makes it and its derivatives readily accessible for screening in various biological assays. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- Fokin, V. V., & Sharpless, K. B. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4279-4281.

- Gao, C., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(7), 724-732.

- Frontiers in Chemistry. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry.

- Royal Society of Chemistry. (2021). PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry, 19(3), 562-567.

- D'hooghe, M., & Van Brabandt, W. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Future Medicinal Chemistry, 9(15), 1785-1788.

- Mittapelly, N., et al. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 25(9), 5121-5124.

- Haider, S., et al. (2014). 1, 2, 3-Triazoles: scaffold with medicinal significance.

- Royal Society of Chemistry. (2023).

- Shankar, R., et al. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic & Medicinal Chemistry, 25(7), 2049-2067.

- Kamal, A., et al. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 5098-5101.

-

Course Hero. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]

-

Scribd. (n.d.). IUPAC Heterocyclic Nomenclature Summary. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry.

- Ranjan, R. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method.

- Derese, S. (n.d.). Nomenclature of Heterocyclic Compounds.

- Abid, M., et al. (2025). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols.

- Arkivoc. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(viii), 89-98.

-

Chemistry Stack Exchange. (2012). Proper IUPAC name of a substituted cyclohexenol. Retrieved from [Link]

- NIST. (n.d.). 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-. NIST Chemistry WebBook.

- Ali, A. A. (2020).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Molecules, 24(10), 1959.

-

PubChem. (n.d.). 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. Retrieved from [Link]

- MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules, 28(22), 7568.

- Kumar, A., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 654631.

- Rohila, Y., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. SynOpen, 8(1), 58-62.

- Faraz, K. M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research, 9(2), 1-8.

-

Quora. (2017). Why is cyclohexanol correct according to IUPAC nomenclature but cyclohexanal is incorrect? Retrieved from [Link]

- NIST. (n.d.). 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)-. NIST Chemistry WebBook.

-

Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

- Kumar, A., et al. (2022).

- Frontiers. (2022).

-

American Elements. (n.d.). (1-cyclohexyl-1H-1-2-3-triazol-4-yl)methanol. Retrieved from [Link]

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]

-

AERU. (2025). 2-(1,2,4) triazol-1-yl-ethanol (Ref: CGA 91305). Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 7. 1594697-29-6|2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. itmedicalteam.pl [itmedicalteam.pl]

- 18. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

The Triazole-Cyclohexanol Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Foreword: The Strategic Integration of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant drive. Success often hinges not on the discovery of entirely new pharmacophores, but on the intelligent combination of established, "privileged" structures. The 1,2,4-triazole ring is one such scaffold, a five-membered heterocycle whose unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone of numerous FDA-approved drugs.[1] Its most notable success is in the realm of antifungal agents, but its derivatives have demonstrated a remarkable breadth of activities, including anticancer, antiviral, and enzyme-inhibitory properties.[2][3][4]

This guide focuses on a specific, yet highly promising, subclass: triazole-cyclohexanol compounds . The rationale for this focus is rooted in fundamental principles of drug design. The cyclohexanol moiety is more than a simple linker; it introduces three critical features:

-

Defined Three-Dimensionality: Unlike flat aromatic rings, the cyclohexanol group has a distinct and conformationally rich chair-boat structure. This stereochemistry can be precisely controlled, allowing for optimized interactions within the complex topography of a biological target's active site.

-

Modulated Lipophilicity: The cyclohexane ring provides a bulky, lipophilic character that can enhance membrane permeability and facilitate entry into hydrophobic binding pockets.

-

Hydrogen Bonding Capability: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, providing a crucial anchor point for binding to amino acid residues within an enzyme or receptor active site.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of triazole-cyclohexanol compounds. We will move beyond simple protocols to explain the causality behind experimental design, grounded in established scientific principles and supported by authoritative references.

Part 1: Synthetic Strategies and Mechanistic Rationale

The efficient synthesis of the triazole-cyclohexanol scaffold is paramount for generating diverse compound libraries for screening. A common and effective strategy involves a nucleophilic ring-opening of a cyclohexene oxide intermediate. This approach is logical because epoxides are highly reactive electrophiles due to ring strain, making them susceptible to attack by nucleophiles like the deprotonated 1,2,4-triazole.

Core Synthetic Workflow: Epoxide Ring-Opening

The following diagram and protocol outline a standard, reliable method for synthesizing a core 1-(1H-1,2,4-triazol-1-yl)cyclohexan-2-ol structure.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize a model 1-(Aryl)-2-(1H-1,2,4-triazol-1-yl)cyclohexanol.

Causality: This multi-step synthesis is a standard procedure in medicinal chemistry.[5][6]

-

Step 1 (Not Shown, Assumed Starting Material): Synthesis of a substituted phenyloxirane (an epoxide) from the corresponding styrene derivative. This is a common starting point for many azole antifungal drugs.

-

Step 2: Nucleophilic Ring Opening. The core of the synthesis involves the reaction of the epoxide with 1,2,4-triazole.

-

Rationale for Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the 1H-1,2,4-triazole. The resulting triazole anion is a much more potent nucleophile than the neutral triazole, which is necessary for efficiently attacking and opening the stable epoxide ring.

-

Rationale for Solvent (DMF): Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the ionic intermediates (the triazole salt) and does not interfere with the reaction by protonating the nucleophile.

-

Mechanism: The reaction proceeds via an SN2 mechanism. The triazolide anion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield the final hydroxyl group of the cyclohexanol.

-

Step-by-Step Procedure:

-

Preparation of Nucleophile: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert nitrogen atmosphere, add 1H-1,2,4-triazole (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium triazolide salt.

-

Addition of Electrophile: Cool the reaction mixture back to 0°C and add a solution of the substituted cyclohexene oxide (1.0 eq) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 6-12 hours).

-

Workup and Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final triazole-cyclohexanol compound.[7]

Self-Validation: The purity and identity of the final compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the correct structure has been synthesized before biological evaluation.

Part 2: Core Biological Activities and Evaluation Protocols

Antifungal Activity: The Primary Therapeutic Target

The most established biological activity of triazoles is their antifungal effect.[2] Triazole-cyclohexanol compounds are rationally designed to be potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][8]

Mechanism of Action: CYP51 Inhibition

Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The triazole antifungals act by disrupting its production.[2]

-

Enzyme Targeting: The key enzyme is CYP51, a cytochrome P450-dependent enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol.

-

Molecular Interaction: The antifungal activity is derived from the coordination of the N4 nitrogen atom of the 1,2,4-triazole ring with the heme iron atom at the active site of CYP51. This binding blocks the natural substrate, lanosterol, from accessing the enzyme.[3]

-

Role of the Cyclohexanol Scaffold: The rest of the molecule, including the cyclohexanol ring and any appended aryl groups, establishes critical secondary interactions (hydrophobic, van der Waals, and hydrogen bonds) with the amino acid residues lining the active site. The hydroxyl group of the cyclohexanol is particularly important as it can form a key hydrogen bond, anchoring the inhibitor firmly in place.

-

Downstream Effects: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts the fungal cell membrane's structure and function, ultimately inhibiting fungal growth and replication.[3]

Caption: In Vitro Anticancer Screening Workflow.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic (cell-killing) potential of a compound is measured by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population. Lower IC₅₀ values indicate greater potency.

| Compound ID | R-Group (Substitution) | MCF-7 (Breast) IC₅₀ (µM) [3] | A549 (Lung) IC₅₀ (µM) [3] | HCT-116 (Colon) IC₅₀ (µM) |

| TC-C1 | 2,4-dichlorophenyl | 8.7 | 10.5 | 13.6 |

| TC-C2 | 4-fluorophenyl | 11.8 | 15.2 | 19.4 |

| TC-C3 | 4-methoxyphenyl | 25.3 | 31.8 | 35.1 |

| TC-C4 | Phenyl | > 50 | > 50 | > 50 |

| Doxorubicin | (Reference Drug) | 0.5 - 1.5 | 0.8 - 2.0 | 0.4 - 1.2 |

| Note: Data is representative of values for triazole derivatives against cancer cell lines and serves for illustrative purposes. [2][3]Actual values must be determined experimentally. |

Experimental Protocol: MTT Cytotoxicity Assay

Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the triazole-cyclohexanol compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value. [3]

Other Potential Activities: Enzyme Inhibition

The triazole scaffold is known to inhibit various enzymes beyond those in fungi and cancer cells. [9]This suggests that triazole-cyclohexanol compounds could be explored for other therapeutic applications.

-

Cholinesterase Inhibition: Derivatives of triazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. [1][10]Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The cyclohexanol moiety could potentially enhance binding affinity within the enzyme's active site gorge.

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates in the intestine, is a therapeutic approach for managing type 2 diabetes. The hydroxyl groups on the cyclohexanol ring could mimic the carbohydrate substrate, potentially leading to competitive inhibition.

Evaluation of these activities would follow standard enzyme inhibition assay protocols, typically involving incubating the purified enzyme with its substrate and the inhibitor, and measuring the rate of product formation spectrophotometrically. The key output is the IC₅₀ value, which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook